6-Bromo-3-butoxy-2-fluorophenylboronic acid
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Overview
Description
6-Bromo-3-butoxy-2-fluorophenylboronic acid: is an organoboron compound with the molecular formula C10H13BBrFO3 and a molecular weight of 290.92 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, butoxy, and fluorine groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound may participate, is a key step in the synthesis of various biologically active compounds .
Pharmacokinetics
As a boronic acid derivative, its bioavailability may be influenced by factors such as its stability, solubility, and the presence of transporters in the body .
Result of Action
The products of suzuki-miyaura cross-coupling reactions, in which this compound may be used, are often found in various pharmaceuticals and biologically active compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-3-butoxy-2-fluorophenylboronic acid. Factors such as pH, temperature, and the presence of other chemicals can affect the stability of boronic acids and their ability to participate in reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-butoxy-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 6-bromo-3-butoxy-2-fluorobenzene using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-butoxy-2-fluorophenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (e.g., 80-100°C), and solvents such as toluene or dimethylformamide (DMF).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: 6-Bromo-3-butoxy-2-fluorophenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This makes it a valuable reagent in the synthesis of complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates . Its ability to form stable carbon-carbon bonds makes it useful in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as liquid crystals and polymers . Its unique chemical properties enable the creation of materials with specific electronic and optical characteristics.
Comparison with Similar Compounds
Uniqueness: 6-Bromo-3-butoxy-2-fluorophenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective coupling is required .
Properties
IUPAC Name |
(6-bromo-3-butoxy-2-fluorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrFO3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTVZGMUUYBHRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCCCC)Br)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584764 |
Source
|
Record name | (6-Bromo-3-butoxy-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-88-2 |
Source
|
Record name | B-(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Bromo-3-butoxy-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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